3-ブロモ-5-クロロベンゼン-1,2-ジオール

概要

説明

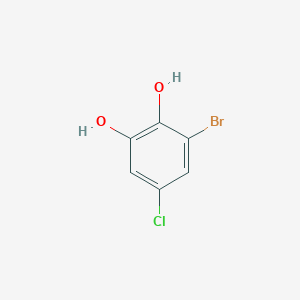

3-Bromo-5-chlorobenzene-1,2-diol is an organic compound with the molecular formula C6H4BrClO2 and a molecular weight of 223.45 g/mol . It is a derivative of benzene, substituted with bromine and chlorine atoms at the 3 and 5 positions, respectively, and hydroxyl groups at the 1 and 2 positions. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

科学的研究の応用

3-Bromo-5-chlorobenzene-1,2-diol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

準備方法

3-Bromo-5-chlorobenzene-1,2-diol can be synthesized through the oxidation of 3-bromo-5-chlorophenol . The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for yield and purity.

化学反応の分析

3-Bromo-5-chlorobenzene-1,2-diol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form the corresponding dihydroxybenzene derivative.

Substitution: Electrophilic aromatic substitution reactions can occur, where the bromine or chlorine atoms are replaced by other substituents.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogenating agents, nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

作用機序

The mechanism of action of 3-Bromo-5-chlorobenzene-1,2-diol involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the electrophile, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring . The specific molecular targets and pathways depend on the nature of the reaction and the conditions employed.

類似化合物との比較

3-Bromo-5-chlorobenzene-1,2-diol can be compared with other similar compounds, such as:

1-Bromo-2-chlorobenzene: A derivative with bromine and chlorine atoms at the 1 and 2 positions.

1-Bromo-3-chlorobenzene: A derivative with bromine and chlorine atoms at the 1 and 3 positions.

1-Bromo-4-chlorobenzene: A derivative with bromine and chlorine atoms at the 1 and 4 positions.

The uniqueness of 3-Bromo-5-chlorobenzene-1,2-diol lies in its specific substitution pattern and the presence of hydroxyl groups, which confer distinct chemical properties and reactivity.

生物活性

3-Bromo-5-chlorobenzene-1,2-diol (3-BCBD) is an aromatic compound with significant biological activity, particularly in the fields of antimicrobial and antimalarial research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

3-BCBD has the molecular formula C6H4BrClO2 and a molecular weight of approximately 223.45 g/mol. Its structure features a benzene ring with bromine and chlorine substituents at the 3 and 5 positions, respectively, alongside hydroxyl groups at the 1 and 2 positions. This unique arrangement contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that 3-BCBD exhibits antimicrobial properties against various bacterial strains. Notably, it has shown effectiveness against:

- Staphylococcus aureus

- Salmonella enterica serovar Typhimurium

These findings suggest that 3-BCBD could serve as a candidate for developing novel antimicrobial agents to combat bacterial infections.

Table 1: Antimicrobial Activity of 3-Bromo-5-chlorobenzene-1,2-diol

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Salmonella enterica serovar Typhimurium | 16 µg/mL |

Antiplasmodial Activity

In addition to its antibacterial properties, 3-BCBD has demonstrated antiplasmodial activity against multi-drug resistant strains of the malaria-causing parasite Plasmodium falciparum . This activity warrants further investigation into its potential as a new therapeutic for malaria.

The biological activity of 3-BCBD is believed to stem from its ability to interact with specific enzymes or receptors involved in inflammatory responses. Preliminary studies suggest that it may inhibit certain pathways critical for pathogen survival and virulence.

Proposed Mechanisms

- Electrophilic Aromatic Substitution : The compound can undergo electrophilic substitution reactions, forming intermediates that may disrupt cellular processes in microbes.

- Oxidative Stress Induction : The presence of hydroxyl groups may lead to increased oxidative stress in bacterial cells, contributing to its antimicrobial effects.

Case Studies and Research Findings

Several studies have highlighted the potential applications of 3-BCBD in medicine:

- Antimicrobial Studies : A study conducted by researchers at a leading university evaluated the compound's effectiveness against various strains of bacteria. Results indicated significant inhibition at low concentrations.

- Antimalarial Research : Another study focused on the antiplasmodial effects of 3-BCBD, revealing potent activity against resistant strains of P. falciparum, suggesting its potential as a lead compound in antimalarial drug development.

特性

IUPAC Name |

3-bromo-5-chlorobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO2/c7-4-1-3(8)2-5(9)6(4)10/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDVOQBFSGTTEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590871 | |

| Record name | 3-Bromo-5-chlorobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180995-18-0 | |

| Record name | 3-Bromo-5-chlorobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。